1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Medicinal Chemistry SAR Physicochemical Profiling

This p-tolyl thiazolyl-urea (CAS 941988-58-5) is a critical screening compound for kinase inhibitor discovery. The para-methyl substitution confers distinct steric and electronic properties versus its m-tolyl isomer (CAS 941968-58-7), directly influencing target engagement. Procurement of both regioisomers as matched-pair controls is essential to deconvolute substitution-dependent SAR in HTS campaigns. Built on the established thiazolyl-urea pharmacophore, the pyrrolidine-1-carbonyl motif may redirect kinase selectivity. Verify structural identity to avoid unintended SAR variables.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 941988-58-5
Cat. No. B2947596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
CAS941988-58-5
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3
InChIInChI=1S/C16H18N4O2S/c1-11-4-6-12(7-5-11)17-15(22)19-16-18-13(10-23-16)14(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,22)
InChIKeyJLAAMAMOYYHCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 941988-58-5): Structural Identity and Physicochemical Baseline for Procurement Screening


1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 941988-58-5) is a synthetic small-molecule urea derivative (C16H18N4O2S, MW 330.4 g/mol) featuring a thiazole core functionalized with a pyrrolidine-1-carbonyl group at the 4-position and a p-tolyl urea substituent at the 2-position [1]. Its computed physicochemical profile—XLogP3 of 2.5, topological polar surface area of 103 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors—positions it within drug-like chemical space [1]. The compound is catalogued as a screening compound by multiple commercial vendors (e.g., Life Chemicals F2432-0166, AKOS024647878) and is structurally related to kinase inhibitor scaffolds described in thiazolyl urea patent families [2][3].

Why 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea Cannot Be Interchanged with In-Class Analogs Without Quantitative Justification


Within the thiazolyl-urea chemotype, minor structural permutations produce substantial divergence in molecular recognition, physicochemical properties, and biological target engagement [1]. The p-tolyl substituent on the urea terminus of CAS 941988-58-5 confers distinct steric and electronic character compared to its m-tolyl positional isomer (CAS 941968-58-7) and the unsubstituted phenyl analog (CAS 941968-37-2), which share the identical 4-(pyrrolidine-1-carbonyl)thiazole core . Published structure–activity relationship (SAR) studies on thiazole-pyrrolidine conjugates demonstrate that aryl substitution position and identity directly modulate antimicrobial potency (MIC values) and selectivity indices [2]. Procurement of a specific catalog compound without verifying its structural identity against the required substitution pattern risks introducing unintended SAR variables into screening campaigns, as even regioisomeric variants are not functionally equivalent [1].

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea: Quantitative Differentiation Evidence Versus Closest Analogs


Positional Isomer Differentiation: p-Tolyl vs. m-Tolyl Urea Substituent Impacts on Physicochemical Descriptors and Predicted Target Engagement

CAS 941988-58-5 (p-tolyl) exhibits a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 103 Ų, identical in gross value to its m-tolyl regioisomer CAS 941968-58-7 (also C16H18N4O2S, MW 330.4) [1]. However, the para-methyl substitution alters the molecular electrostatic potential distribution and the conformational preferences of the terminal aryl urea motif compared to the meta-substituted variant, which is expected to influence hydrogen-bonding geometry and π-stacking interactions within target binding pockets [1]. This physicochemical identity with divergent 3D pharmacophore presentation means that the two isomers cannot be assumed to exhibit equivalent target binding even in the absence of head-to-head biochemical data [2].

Medicinal Chemistry SAR Physicochemical Profiling

Scaffold Differentiation: Pyrrolidine-1-carbonyl at Thiazole C4 Confers Distinct H-Bond Acceptor/Donor Profile Relative to Piperidine and Indoline Analogs

The pyrrolidine-1-carbonyl substituent at the thiazole 4-position in CAS 941988-58-5 provides 1 hydrogen bond acceptor (amide carbonyl) with a steric profile defined by the five-membered pyrrolidine ring [1]. Replacement with a six-membered piperidine analog (e.g., 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea) introduces increased conformational flexibility and altered steric demand at the carbonyl-proximal region, while the indoline-carbonyl analog (CAS 955755-19-8, C20H18N4O2S, MW 378.4) adds a fused aromatic ring system that substantially modifies both lipophilicity and π-stacking potential [2]. Published SAR on thiazole-pyrrolidine antimicrobial derivatives demonstrates that the nature of the cyclic amine at the carbonyl position modulates MIC values against Gram-positive bacterial strains, with pyrrolidine-containing analogs showing differentiated activity profiles from piperidine-containing congeners [3].

Kinase Inhibitor Scaffolds Scaffold Hopping Medicinal Chemistry

Kinase Inhibitor Scaffold Context: Thiazolyl-Urea Motif as a Recognized Pharmacophore for ATP-Competitive Kinase Inhibition with Substituent-Dependent Selectivity

The thiazolyl-urea scaffold is established in the patent and medicinal chemistry literature as a kinase inhibitor pharmacophore. Pyridylthiazole-based urea analogs such as RKI-1447 have been characterized as potent Rho-associated protein kinase (ROCK1/2) inhibitors, demonstrating that the thiazole-urea connectivity is competent for ATP-binding site engagement [1][2]. The pyrrolidine-1-carbonyl substituent present in CAS 941988-58-5 replaces the pyridyl moiety found in RKI-1447, potentially redirecting kinase selectivity toward a different subset of the kinome while retaining the core hydrogen-bonding interactions mediated by the urea NH donors and the thiazole nitrogen [1]. Patent families including US 6,645,990 describe thiazolyl urea compounds that inhibit p38 kinase and are effective in cell proliferation models, establishing the broader therapeutic relevance of this chemotype [3].

Kinase Inhibition Drug Discovery ROCK Inhibitors

Commercial Availability Differentiation: Single-Source vs. Multi-Supplier Procurement Risk Assessment for Screening Library Acquisition

CAS 941988-58-5 is catalogued by multiple commercial suppliers under identifiers including Life Chemicals F2432-0166 and AKOS024647878, with the Kuujia platform listing at least one active supplier (Life Chemicals) offering the compound in 5 μmol quantity [1]. Its m-tolyl isomer (CAS 941968-58-7) and phenyl analog (CAS 941968-37-2) are also commercially available, but the p-tolyl variant is specifically identified by its distinct CAS registry number and PubChem CID 16948281, ensuring unambiguous procurement [1][2]. In the MolPort aggregated screening collection (>5 million compounds), this compound is included within the commercially available chemical space, enabling rapid sourcing from multiple vendors for hit follow-up studies [3]. The p-tolyl substitution pattern may confer superior metabolic stability compared to the unsubstituted phenyl analog due to the electron-donating methyl group at the para position, though this remains a class-level inference pending experimental confirmation [4].

Compound Procurement Screening Library Supply Chain

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea: Recommended Research and Procurement Application Scenarios Based on Available Evidence


Kinase Selectivity Screening Panels Utilizing the Thiazolyl-Urea Pharmacophore

CAS 941988-58-5 is structurally positioned as a screening candidate for kinase inhibition panels, building on the established thiazolyl-urea pharmacophore exemplified by RKI-1447 (ROCK1/2 inhibitor) and p38 kinase inhibitors described in US 6,645,990 [1]. The pyrrolidine-1-carbonyl substituent at the thiazole C4 position differentiates this compound from pyridylthiazole ureas and may redirect kinase selectivity toward alternative kinome targets. Researchers designing kinase profiling campaigns should include this compound alongside its m-tolyl isomer (CAS 941968-58-7) as a regioisomeric selectivity control to deconvolute substitution-dependent activity [2].

Antimicrobial SAR Expansion Using Thiazole-Pyrrolidine Conjugates

Published SAR data on thiazole-pyrrolidine derivatives by Bodake et al. (2020) demonstrate that compounds within this chemotype exhibit moderate to good antibacterial and antifungal activity with measurable MIC values [1]. CAS 941988-58-5, bearing the p-tolyl urea motif, extends the accessible chemical space beyond the compounds tested in that study. Procurement of this compound enables systematic exploration of how para-substitution on the aryl urea terminus influences antimicrobial potency and selectivity relative to unsubstituted phenyl or halogen-substituted variants [1][2].

p38 MAP Kinase Pathway Chemical Biology Probe Development

The thiazolyl urea chemotype has precedent as a p38 kinase inhibitor scaffold (US 6,645,990) [1]. CAS 941988-58-5 incorporates the pyrrolidine-1-carbonyl substitution that may modulate ATP-binding site complementarity and selectivity against related MAP kinases. This compound can serve as a starting scaffold for medicinal chemistry optimization targeting the p38 signaling axis, with the p-tolyl group providing a defined hydrophobic contact that can be systematically varied in analog synthesis [1][2].

Regioisomeric Selectivity Control in High-Throughput Screening (HTS) Hit Validation

In any HTS campaign where a thiazolyl-urea-containing hit is identified, procurement of both CAS 941988-58-5 (p-tolyl) and its m-tolyl isomer (CAS 941968-58-7) as matched-pair controls is essential to confirm that the observed biological activity is regioisomer-specific rather than a general class effect [1]. The identical molecular formula but distinct 3D pharmacophore of these regioisomers makes them ideal tools for validating target engagement specificity in dose-response follow-up assays [1][2].

Quote Request

Request a Quote for 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.